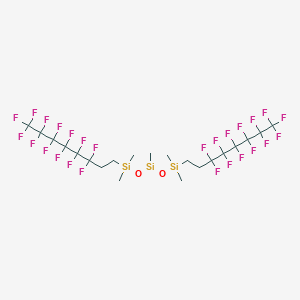
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane is a chemical compound with the molecular formula C20H20F26OSi2 . It has a molecular weight of 826.5 . This compound is also known by its CAS number 71363-70-7 .
Molecular Structure Analysis
The molecular structure of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane consists of two tridecafluoro-1,1,2,2-tetrahydrooctyl groups attached to a dimethylsiloxy group, which is further attached to a methylsilane group . The presence of fluorine atoms in the structure indicates that this compound may exhibit unique properties such as high thermal stability and chemical resistance.Physical And Chemical Properties Analysis
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane has a melting point of less than 0°C and a boiling point of 81°C . It has a density of 1.46 and a refractive index of 1.3369 . It has a flash point of more than 110°C and a specific gravity of 1.46 . It exhibits no significant reaction with aqueous systems .Applications De Recherche Scientifique
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of a wide range of materials, such as polymers, nanocomposites, and nanotubes. Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% has also been used as a coating agent for surfaces, as a lubricant, and as a corrosion inhibitor. In addition, it has been used as a solubilizer for hydrophobic compounds and as a surfactant in emulsion polymerization.
Mécanisme D'action
The unique properties of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% are due to its chemical structure. The tridecafluoro-1,1,2,2-tetrahydrooctyl group is highly hydrophobic, which allows it to form a stable coating on surfaces. The dimethylsiloxy group provides a hydrophilic core, which helps to solubilize hydrophobic compounds. The methylsilane group provides a strong bond between the tridecafluoro-1,1,2,2-tetrahydrooctyl group and the dimethylsiloxy group, resulting in a highly stable compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% are not well understood. However, it is known that Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% is not toxic and does not cause any adverse effects when used in laboratory experiments. In addition, Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% is not absorbed through the skin and is not volatile, so it does not pose any inhalation hazards.
Avantages Et Limitations Des Expériences En Laboratoire
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% has several advantages for laboratory experiments. It is a highly stable compound, so it can be stored for long periods of time without degrading. It is also non-toxic and non-volatile, making it safe to use in laboratory experiments. Furthermore, it has a low vapor pressure, which makes it suitable for use in high-temperature experiments. However, Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% is not soluble in water, so it cannot be used in experiments involving aqueous solutions.
Orientations Futures
There are several potential future directions for Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95%. It could be used as a coating agent for medical devices and implants to improve their biocompatibility. It could also be used as a surfactant in the synthesis of nanomaterials and nanocomposites. In addition, it could be used as a lubricant in industrial applications. Finally, Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% could be used as a solubilizer for hydrophobic compounds, such as drugs, to improve their solubility and bioavailability.
Méthodes De Synthèse
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% is synthesized by a two-step reaction. In the first step, tridecafluoro-1,1,2,2-tetrahydrooctyl chloride is reacted with dimethylsiloxane in the presence of a base, such as sodium hydroxide. This reaction results in the formation of bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane. The second step involves the reaction of the Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy) methylsilane; 95% with a silane, such as trimethylsilane, to form a siloxane-silane copolymer. This copolymer is then used for various applications.
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
InChI |
InChI=1S/C21H23F26O2Si3/c1-50(48-51(2,3)8-6-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)49-52(4,5)9-7-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h6-9H2,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQASBDXPVNYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F26O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895689 |
Source


|
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521069-00-1 |
Source


|
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



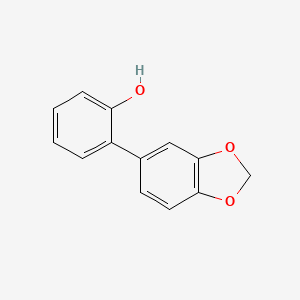
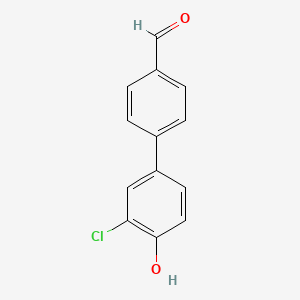
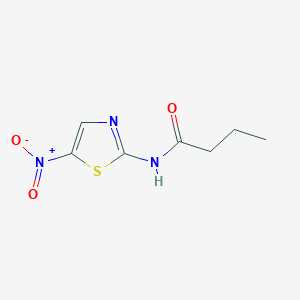

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
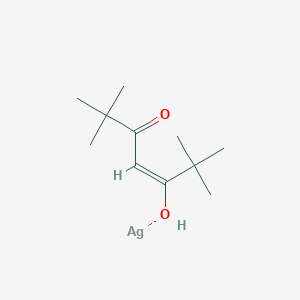
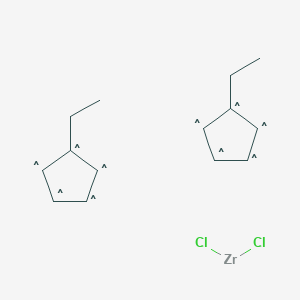
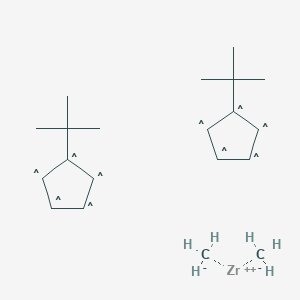



![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)